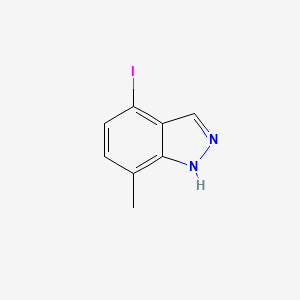

4-iodo-7-methyl-1H-indazole

Description

Overview of Indazole Heterocycles in Contemporary Chemical Research

Indazole, a bicyclic aromatic heterocycle with the chemical formula C₇H₆N₂, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in compounds with diverse and potent biological activities. acs.orgrsc.org While rarely found in nature, synthetic indazole derivatives are crucial components in a variety of pharmacologically active agents, including those with anti-inflammatory, anticancer, and antiparasitic properties. nih.govrsc.orgnih.govresearchgate.net

The versatility of the indazole ring system stems from its structural features, including the presence of two nitrogen atoms that can exist in different tautomeric forms, primarily the 1H- and 2H-indazoles. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.gov This tautomerism, along with the multiple sites available for substitution on both the pyrazole and benzene rings, allows for the creation of large libraries of derivatives with fine-tuned electronic and steric properties. nih.govrsc.org Consequently, indazoles are a focal point of extensive research in drug discovery and organic synthesis. nih.govresearchgate.net

Strategic Importance of Halogenation and Methylation in Indazole Derivatives for Chemical Synthesis and Mechanistic Studies

The functionalization of the indazole core with halogen and methyl groups is a key strategy for chemists. These modifications serve to modulate the molecule's properties and provide handles for further synthetic transformations.

Halogenation , particularly iodination and bromination, is a critical tool in the synthesis of complex indazole derivatives. chim.it Halogens, especially iodine, are excellent leaving groups in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Introducing an iodine atom onto the indazole scaffold, as seen in 4-iodo-7-methyl-1H-indazole, creates a versatile synthetic intermediate. chim.it For example, the iodination of an indazole at the C3-position is a common strategy to create a key intermediate for subsequent carbon-carbon or carbon-heteroatom bond formation. mdpi.com The regioselectivity of halogenation is a significant challenge, often controlled by the choice of reagents, reaction conditions, and the presence of other directing groups on the ring. chim.it

Methylation also plays a crucial role in the chemical and biological profile of indazole derivatives. Adding a methyl group, as in the 7-position of the target molecule, can influence the electronic properties of the aromatic system and introduce steric effects. These changes can impact how the molecule interacts with biological targets. Furthermore, methylation of the indazole nitrogen (N-1 or N-2) leads to different isomers with distinct reactivity and biological activity, highlighting the importance of this functional group in diversifying the chemical space of indazole-based compounds. mdpi.com

The combination of these groups, as in a halogenated methyl-indazole, provides a stable, yet reactive, building block for constructing more elaborate molecular architectures.

Research Trajectory of this compound within the Broader Indazole Chemical Landscape

The specific isomer, this compound, is a relatively niche compound within the vast family of indazole derivatives. While extensive research has been published on other isomers, such as 3-iodo-7-methyl-1H-indazole which is a critical intermediate in the synthesis of active pharmaceutical ingredients, there is a notable scarcity of dedicated studies on the synthesis, reactivity, or biological applications of the 4-iodo-7-methyl variant. acs.org

A survey of chemical supplier databases confirms its availability as a commercial building block, suggesting its primary role is as a starting material or intermediate in larger synthetic sequences rather than as an end-product with known applications. Its chemical properties can be inferred from the general principles of indazole chemistry. The iodine at the 4-position offers a site for cross-coupling reactions, while the methyl group at the 7-position influences the electronic environment of the benzene portion of the ring system.

The research landscape suggests that while the indazole core is of high interest, scientific inquiry has been heavily focused on derivatives with substitution at other positions, particularly C3, C5, and C6, which are common in biologically active molecules. The trajectory for this compound, therefore, remains largely as a tool for synthetic chemists, its potential in specific applications yet to be extensively explored or documented in peer-reviewed literature.

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2 |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

4-iodo-7-methyl-1H-indazole |

InChI |

InChI=1S/C8H7IN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |

InChI Key |

HCBSFRFJGBBVLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)I)C=NN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Iodo 7 Methyl 1h Indazole and Analogous Systems

Regioselective Iodination Strategies for Indazole Scaffolds

Introducing an iodine atom at the C4 position of an indazole ring is a key step that can be accomplished through several strategic approaches. The choice of method often depends on the other substituents present on the ring and the desired reaction conditions.

Directed Ortho Metalation (DoM) Approaches for C-4 Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds adjacent to a directing metalation group (DMG). In the context of indazoles, a suitable DMG, often an N1-protecting group, can direct a strong base to selectively deprotonate the C7 or C4 position. While C7 is often more sterically accessible, specific directing groups can favor C4 lithiation.

The process typically involves treating an N1-protected indazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This generates a lithiated intermediate that is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C4 position. The choice of directing group is critical for achieving high regioselectivity. For instance, groups like pivaloyl or specific amides have been used to direct metalation to the C4 position of related heterocyclic systems. mdpi.comresearchgate.net

| Directing Group (N1) | Base | Electrophile | Position | Ref. |

| Pivaloyl | s-BuLi | I₂ | C4 (in indoles) | mdpi.com |

| Amide | n-BuLi | I₂ | C4 (in indoles) | researchgate.net |

| Carbamate (O-DMG) | s-BuLi/t-BuLi | Electrophiles | ortho | acs.org |

Oxidative Iodination Protocols

Oxidative iodination provides an alternative route to C4-iodinated indazoles, often proceeding under milder, non-organometallic conditions. These methods utilize molecular iodine (I₂) or an iodide salt in the presence of an oxidizing agent. The oxidant activates the iodine, making it more electrophilic and capable of substituting onto the electron-rich indazole ring.

Common oxidants include potassium persulfate (K₂S₂O₈), sodium percarbonate (SPC), and N-iodosuccinimide (NIS). acs.orgmdpi.com The regioselectivity of electrophilic substitution on the indazole ring is highly dependent on the substituents already present. Electron-donating groups, such as a methyl group at C7, activate the ring towards electrophilic attack. The C4 and C6 positions are generally electronically favored for substitution. For a 7-methyl-1H-indazole, iodination is expected to occur preferentially at the C4 or C6 positions. Careful optimization of reaction conditions, including solvent and temperature, is necessary to favor C4-iodination over other isomers. For example, using NIS in hexafluoroisopropanol (HFIP) has been shown to be effective for the C3-halogenation of some indazoles, highlighting the importance of the reaction medium in directing selectivity. chim.it

| Substrate | Iodinating Agent | Oxidant | Solvent | Position | Ref. |

| Various Arenes | I₂ | Sodium Percarbonate | AcOH/AcOEt | Various | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | NaI | K₂S₂O₈ | Water | C3 | acs.org |

| Isoquinolin-1(2H)-ones | NIS | p-TSA (catalyst) | DCE | C4 | rsc.org |

| Indazoles | I₂/KOH | - | DMF | C3 | chim.itmdpi.com |

Methylation Techniques for 1H-Indazoles

The introduction of a methyl group can occur at either a nitrogen or a carbon atom of the indazole scaffold. Each type of methylation presents unique challenges and requires distinct synthetic strategies.

N-Methylation Strategies

N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers, as the 1H- and 2H-tautomers can coexist. connectjournals.com The ratio of these products is influenced by several factors, including the choice of base, solvent, alkylating agent, and the electronic and steric nature of substituents on the indazole ring. rsc.orgnih.gov Generally, N1-alkylation leads to the thermodynamically more stable product, while N2-alkylation is often kinetically favored. connectjournals.comwuxibiology.com

For achieving selective N1-methylation, conditions that allow for thermodynamic equilibration are often employed. d-nb.info The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for promoting N1 selectivity. nih.gov Conversely, substituents at the C7 position, particularly electron-withdrawing groups, have been shown to direct alkylation to the N2 position. nih.govd-nb.info

| Substrate | Reagent | Base/Solvent | Product Ratio (N1:N2) | Ref. |

| 1H-Indazole | Alkyl Bromide | NaH / THF | N1 Selective | nih.gov |

| 1H-Indazole | Alkyl Bromide | Cs₂CO₃ / DMF | Variable | nih.gov |

| 7-Nitro-1H-indazole | Alkyl Halide | NaH / THF | N2 Selective (≥96%) | nih.gov |

| 3-Substituted Indazoles | Methyl 2,2,2-trichloroacetimidate | Acidic | N2 Selective | wuxibiology.comresearchgate.net |

C-Methylation at Position 7 (or analogous positions)

Direct C-H methylation at the C7 position of a pre-formed indazole ring is challenging. A more common and reliable approach involves starting with a precursor that already contains the methyl group in the desired position. For the synthesis of 7-methyl-1H-indazole, a typical route starts from 2-methyl-6-nitroaniline (B18888) (o-toluidine derivative). This precursor undergoes diazotization followed by intramolecular cyclization to form the 7-methyl-1H-indazole ring system.

Alternative strategies might involve palladium-catalyzed C-H activation/arylation or methylation reactions. While direct C7-arylation of indazoles has been reported, often requiring a directing group, direct C7-methylation is less common but an area of active research. acs.orgresearchgate.netacs.org For example, a plausible synthesis of a substituted 7-methyl-1H-indazole could start from 2-azido-4-methylbenzaldehyde, which upon cyclization yields the 7-methyl-1H-indazole core. vulcanchem.com

Convergent and Divergent Synthesis of 4-Iodo-7-methyl-1H-indazole Precursors

The construction of a complex molecule like this compound can be approached through either a convergent or a divergent synthetic plan.

A convergent synthesis involves preparing key fragments of the molecule separately and then joining them in the later stages of the synthesis. acs.org For this compound, this could involve synthesizing a 3-iodo-2,6-dimethylphenylhydrazine precursor. This fragment would then be cyclized, for example, through a Fischer indole-type synthesis or a related indazole synthesis, to form the final bicyclic system. This approach allows for the independent optimization of the synthesis of each fragment.

A divergent synthesis , conversely, starts from a common intermediate that is then elaborated into a variety of target molecules. rsc.orgresearchgate.net In this case, 7-methyl-1H-indazole would be a logical starting point. This precursor can be synthesized in bulk and then subjected to various functionalization reactions. For instance, applying a regioselective C4-iodination protocol, as described in section 2.1, would yield the target this compound. This approach is efficient for creating a library of related compounds, as the same initial steps are used for multiple final products. The synthesis of 5-bromo-7-methyl-1H-indazole, for instance, often starts with 7-methyl-1H-indazole followed by regioselective bromination, demonstrating the utility of this strategy.

Scale-Up Considerations and Process Optimization in Intermediate Synthesis (e.g., Reactive Crystallization of 3-iodo-7-methyl-1H-indazole)

The synthesis of many complex indazole-based active pharmaceutical ingredients (APIs) relies on the efficient production of key intermediates. One such crucial precursor is 3-iodo-7-methyl-1H-indazole. During its synthesis, which involves the treatment of 7-methyl-1H-indazole with iodine and a base like potassium phosphate, significant manufacturing challenges can arise during workup and crystallization. smolecule.com

The process typically involves quenching excess iodine with an aqueous solution of sodium disulfite. This addition of water also acts as an antisolvent, inducing the crystallization of the 3-iodo-7-methyl-1H-indazole product. smolecule.com However, this crystallization method often results in the formation of long, fibrous, or hair-like crystals (a filiform morphology). These crystals have high growth rates and tend to wrap around reactor components such as the mixing blade, baffles, and temperature probes, complicating isolation and handling. smolecule.com

To overcome these unfavorable micromeritic properties, process optimization has focused on reactive crystallization, specifically through spherical agglomeration. This technique was successfully applied at a pilot plant scale to modify the crystal habit directly within the reaction mixture. smolecule.com The optimized process involves adding a "bridging liquid" before the antisolvent.

The key steps in the optimized reactive spherical crystallization are:

Completion of the iodination reaction of 7-methyl-1H-indazole. smolecule.com

Quenching of excess iodine. smolecule.com

Addition of a suitable bridging liquid, such as n-heptane, to the reaction mixture to create an emulsion. smolecule.com

Controlled addition of water as the antisolvent to induce crystallization. The presence of the emulsion allows the newly forming crystals to be wetted by the bridging liquid, promoting the formation of spherical agglomerates rather than fibrous needles. smolecule.com

This approach significantly improves the physical properties of the isolated intermediate, resulting in a free-flowing powder that is easier to handle, filter, and dry. smolecule.com

Research Findings on Scale-Up of Reactive Spherical Crystallization

A study on scaling this process from a 1 L lab reactor to a 300 L pilot plant reactor identified several critical parameters for successful implementation. The most significant factors were found to be the stirrer rate and the volume of the bridging liquid. smolecule.com For successful scale-up, maintaining a constant power per unit mass (P/m) was determined to be a crucial factor. smolecule.com The results demonstrated high consistency in particle size and yield across different scales, confirming the robustness of the optimized process. smolecule.com

| Reactor Volume | Starting Material (7-methyl-1H-iodoindazole) | Yield | Particle Size (D₅₀) |

|---|---|---|---|

| 20 L | ~0.5 kg | 97.6% | 1110 µm |

| 300 L (Batch 1) | 7.0 kg | Data not specified | 1090 µm |

| 300 L (Batch 2) | 7.0 kg | Data not specified | 1160 µm |

This successful pilot-plant-scale application demonstrates that spherical crystallization can be effectively integrated into a reaction workup, mitigating the risks of residual impurities while significantly enhancing the physical characteristics of the product. smolecule.com

The synthesis of specifically substituted indazoles like this compound requires precise control of regioselectivity. General methods for preparing iodo-indazoles often favor substitution at the C-3 position, which is the most electronically activated site for electrophilic attack after deprotonation of the N-H bond. mdpi.com Therefore, accessing the 4-iodo isomer necessitates more advanced strategies, which can be broadly categorized into two approaches: the construction of the indazole ring from a pre-functionalized aromatic precursor or the challenging regioselective halogenation of a pre-formed indazole.

Synthesis via Indazole Ring Formation

One of the most reliable strategies to ensure unambiguous substitution patterns on the benzene (B151609) portion of the indazole ring is to construct the heterocyclic system from an already substituted precursor. For analogous systems like 4-bromo-5-methyl-1H-indazole, a multi-step synthesis has been developed that begins with a substituted toluene (B28343) derivative. google.com

A representative pathway involves:

Ortho-lithiation and Formylation: Starting with a compound like 2-bromo-4-fluorotoluene, directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile like N,N-dimethylformamide (DMF), introduces an aldehyde group adjacent to the directing group. google.com

Oxime Formation: The resulting aldehyde is then reacted with a hydroxylamine (B1172632) source to form an oxime intermediate. google.com

Reductive Cyclization: Finally, the indazole ring is formed via a ring-closure reaction, for instance, using hydrazine (B178648) hydrate. google.com

This bottom-up approach provides excellent control over the final substitution pattern, although it may involve more synthetic steps compared to late-stage functionalization.

Synthesis via Late-Stage Halogenation of Analogous Systems

While direct iodination of 7-methyl-1H-indazole at the C-4 position is not well-documented, methods for the synthesis of analogous halogenated 7-methyl-indazoles provide insight into this strategy. The synthesis of 4-bromo-6-fluoro-7-methyl-1H-indazole, for example, starts from 7-methylindazole and involves sequential bromination and fluorination steps under controlled conditions. smolecule.com This suggests that direct halogenation of the 7-methyl-indazole core is feasible, although achieving selectivity at the C-4 position remains a significant chemical challenge due to the reactivity of other positions, particularly C-3.

The standard method for iodinating indazoles involves using molecular iodine (I₂) in a polar solvent like DMF with a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). mdpi.comrsc.org This method almost exclusively yields the 3-iodoindazole derivative due to the high nucleophilicity of the C-3 position upon N-deprotonation. mdpi.com Achieving C-4 iodination would likely require the use of protecting groups or specific directing groups to overcome the inherent reactivity of the indazole ring.

Another potential route for introducing iodine onto the benzene ring portion is a Sandmeyer-type reaction, which involves the diazotization of an amino group followed by substitution with an iodide salt. google.com This would require the synthesis of 4-amino-7-methyl-1H-indazole as a precursor, which presents its own synthetic challenges.

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 7 Methyl 1h Indazole

Role of the Iodine Substituent in Aromatic Reactivity

The iodine atom at the C-4 position is a key determinant of the molecule's reactivity, primarily through its electronic influence on the indazole ring and its ability to participate in substitution reactions.

The iodine substituent exerts a significant electronic influence on the indazole ring system. Generally, halogens are deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack compared to an unsubstituted indazole.

Despite being deactivating, halogens are typically ortho-, para-directing. In the context of 4-iodo-7-methyl-1H-indazole, the directing effects of the iodine and methyl groups, along with the inherent reactivity of the indazole nucleus, would influence the regioselectivity of further substitution reactions. The methyl group at C-7 is an activating group and directs electrophilic substitution to the ortho and para positions relative to it. The interplay of these directing effects can be complex and may lead to a mixture of products in electrophilic substitution reactions. smolecule.com

The iodine atom at the C-4 position of this compound renders this position susceptible to nucleophilic substitution. cymitquimica.com The carbon-iodine bond is relatively weak, making iodide a good leaving group. This characteristic is exploited in various synthetic transformations where the iodine is replaced by a range of nucleophiles. vulcanchem.com This reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules. vulcanchem.comvulcanchem.com

Cross-Coupling Reactions at the C-4 Iodo Position

The presence of the iodine atom at the C-4 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoindazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This methodology is widely used to form new carbon-carbon bonds and introduce aryl or heteroaryl substituents at the C-4 position. mdpi.comnih.gov The reaction generally proceeds with high yields and tolerates a wide range of functional groups. nih.govacs.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high efficiency. mdpi.com

| Reaction | Catalyst | Base | Solvent | Typical Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃ or NaHCO₃ | Dioxane, DMF | Aryl/heteroaryl boronic acids |

| Heck | Pd(OAc)₂ | N,N-Diisopropylethylamine | DMF | Alkenes (e.g., methyl acrylate, 2-vinyl pyridine) |

| Sonogashira | Pd(PPh₃)₄ / CuI | Amine base (e.g., Et₃N) | THF, DMF | Terminal alkynes |

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the iodoindazole with an alkene in the presence of a palladium catalyst and a base. google.comresearchgate.net This reaction is valuable for the introduction of vinyl groups at the C-4 position, which can be further functionalized. rsc.org The conditions for the Heck reaction, including the choice of catalyst, ligand, and base, are crucial for achieving good yields and selectivity. google.com

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the C-4 position of the indazole and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com The Sonogashira coupling is a powerful tool for synthesizing alkynyl-substituted indazoles, which are important intermediates in medicinal chemistry. vulcanchem.commdpi.com

Beyond C-C bond formation, the iodo group at C-4 can also participate in carbon-nitrogen (C-N) and carbon-oxygen (C-O) cross-coupling reactions, such as the Buchwald-Hartwig amination and its oxygen-analogue. These reactions are pivotal for introducing amine and ether functionalities, respectively.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the iodoindazole and a primary or secondary amine. acs.org This method is highly versatile for the synthesis of N-arylated indazoles. The choice of palladium precursor, ligand, and base is critical for the success of the reaction. acs.org

C-O Cross-Coupling: Similar to C-N coupling, palladium- or copper-catalyzed methodologies can be employed to form C-O bonds. frontiersin.org Coupling this compound with alcohols or phenols can yield the corresponding ether derivatives. These reactions often require specific ligands and reaction conditions to achieve good yields.

Reactivity of the Methyl Group at C-7

The methyl group at the C-7 position of the indazole ring also influences the molecule's reactivity. While generally less reactive than the iodo substituent, the methyl group can undergo specific transformations.

The C-7 methyl group is an electron-donating group, which can influence the electronic properties of the indazole ring. vulcanchem.com It can also exert steric effects that may direct the regioselectivity of reactions on the benzene (B151609) portion of the indazole core. vulcanchem.com

Under certain conditions, the methyl group can be a site for chemical modification. For instance, it can undergo oxidation to form a carboxylic acid or an aldehyde, although this may require harsh conditions. Halogenation of the methyl group, for example, through radical substitution, could also be a potential transformation, providing another handle for further functionalization.

Functionalization via Oxidation

The oxidation of the 7-methyl group on the indazole scaffold can lead to the formation of valuable derivatives such as alcohols, aldehydes, or carboxylic acids. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from related substituted 7-methyl-indazoles.

The methyl group on the indazole ring is susceptible to oxidation by common oxidizing agents. For instance, the methyl group of 7-methyl-1H-indazole-3-carboxylic acid can be oxidized to a hydroxymethyl intermediate using potassium permanganate (B83412) (KMnO₄), although the reaction may be sluggish due to steric factors. vulcanchem.com Other oxidizing agents like potassium permanganate and hydrogen peroxide have been noted for the oxidation of similar bromo-methyl-indazole compounds. The oxidation of a methyl group on an indazole ring can be a key step in the synthesis of functionalized derivatives. For example, 3-methyl-1H-indazole can be oxidized to form 1H-indazole-3-carboxylic acid. google.com

The products of such oxidation reactions serve as key intermediates in medicinal chemistry. The aldehyde functionality, for instance, can be converted into various other groups, including alkenes via Wittig reactions or heteroaromatic systems through cyclization reactions. rsc.org

Table 1: Oxidation Reactions of Related Methyl-Indazoles

| Starting Material | Oxidizing Agent(s) | Product(s) | Source(s) |

|---|---|---|---|

| 7-Methyl-1H-indazole-3-carboxylic acid | KMnO₄ | 7-Hydroxymethyl-1H-indazole-3-carboxylic acid | vulcanchem.com |

| 5-Bromo-7-methyl-1H-indazole | Potassium permanganate, Hydrogen peroxide | Corresponding oxides or other oxidized derivatives | |

| 3-Methyl-1H-indazole | Not specified | 1H-indazole-3-carboxylic acid | google.com |

N-H Acidity and Tautomerism in this compound

Indazoles are aromatic heterocyclic compounds that exhibit annular prototropic tautomerism, existing as two primary forms: the 1H- and 2H-tautomers. jmchemsci.com For most N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-form. jmchemsci.comresearchgate.net This preference is supported by both experimental data and theoretical calculations, which indicate a greater stability of several kcal/mol for the 1H-tautomer. researchgate.net

The position of this tautomeric equilibrium and the acidity of the N-H proton are significantly influenced by the nature and position of substituents on the indazole ring.

Tautomerism: In this compound, the equilibrium is expected to strongly favor the 1H-tautomer. This is consistent with the general behavior of indazoles. researchgate.netscispace.com The substituents—an electron-withdrawing iodine atom at position 4 and an electron-donating methyl group at position 7—will modulate the electronic properties of the ring, but are not expected to reverse the inherent stability of the 1H-form.

N-H Acidity: The acidity of the indazole N-H proton (pKa ≈ 13.86 in water) is influenced by substituents. scispace.com Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. For this compound, the effects are competing. The inductive electron-withdrawing effect of the iodine atom at C4 would increase the acidity of the N1-H proton. Conversely, the electron-donating hyperconjugation effect of the methyl group at C7 would decrease acidity. The net effect on the pKa would depend on the relative magnitudes of these opposing influences. For comparison, the pKa of unsubstituted indazole is around 1.04 for the conjugate acid, while 1-methyl-1H-indazole is slightly more basic (pKb = 0.42) and 2-methyl-2H-indazole is a significantly stronger base (pKb = 2.02). jmchemsci.com

Table 2: Acidity and Basicity of Indazole and Related Derivatives

| Compound | pKa (Conjugate Acid) | pKa (N-H Deprotonation) | Source(s) |

|---|---|---|---|

| Indazole | 1.04 | 13.86 | researchgate.netscispace.com |

| Benzimidazole | 5.56 | 12.86 | scispace.com |

| Benzotriazole | 1.6 | 8.38 | scispace.com |

| 1-Methylindazole | 0.42 (pKb) | N/A | jmchemsci.com |

Reaction Kinetics and Mechanistic Pathways (e.g., Addition to Formaldehyde (B43269) for other indazole derivatives)

The reaction of indazoles with formaldehyde provides a well-studied example of the mechanistic pathways available to this heterocyclic system. Indazoles react with formaldehyde, typically in an aqueous acidic medium like hydrochloric acid, to yield N-hydroxymethyl derivatives. acs.orgacs.org Detailed mechanistic studies on this reaction have been performed using various nitro-substituted indazoles, offering insights applicable to other derivatives like this compound. acs.orgresearchgate.net

The established mechanism proceeds as follows:

The reaction occurs between the neutral indazole tautomer (1H- or 2H-) and protonated formaldehyde. acs.org

The nucleophilic nitrogen of the indazole (N1 or N2) attacks the electrophilic carbon of the protonated formaldehyde.

This leads to the formation of either N1- or N2-hydroxymethyl indazole derivatives. acs.org

Kinetic and thermodynamic studies show that the N1-substituted product is generally more stable and is the major product isolated for most indazoles. acs.org However, the formation of the N2-isomer is also possible.

The electronic nature of substituents on the indazole ring has a profound impact on this reaction. A key finding from studies on nitro-indazoles is that 7-nitro-1H-indazole does not react with formaldehyde under the standard acidic conditions. acs.org This is attributed to the strong electron-withdrawing effect of the nitro group at the C7 position, which deactivates the ring and reduces the nucleophilicity of the adjacent nitrogen atoms.

In the case of This compound , the substituents would have opposing effects. The iodine at C4 is electron-withdrawing, which would slightly decrease the reaction rate. However, the methyl group at C7 is electron-donating. This would increase the electron density in the ring and enhance the nucleophilicity of the nitrogen atoms, likely counteracting the deactivating effect of the iodine and promoting the reaction. Unlike the unreactive 7-nitro derivative, the 7-methyl derivative would be expected to readily undergo addition to formaldehyde. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Methyl-1H-indazole-3-carboxylic acid |

| Potassium permanganate |

| 5-Bromo-7-methyl-1H-indazole |

| Hydrogen peroxide |

| 3-Methyl-1H-indazole |

| 1H-indazole-3-carboxylic acid |

| 7-Methyl-1H-indazol-5-amine |

| 1H-indazole |

| 2H-indazole |

| 1-Methyl-1H-indazole |

| 2-Methyl-2H-indazole |

| Formaldehyde |

| Hydrochloric acid |

Computational and Spectroscopic Characterization of 4 Iodo 7 Methyl 1h Indazole

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting and understanding the behavior of molecules like 4-iodo-7-methyl-1H-indazole at the electronic level. These calculations provide a theoretical framework for interpreting experimental data and predicting molecular properties.

Electronic Structure Analysis (e.g., Mulliken Charges)

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, offering insights into the distribution of electrons. For substituted indazoles, the electronic properties are significantly influenced by the nature and position of substituents on the ring system. In this compound, the electron-withdrawing nature of the iodine atom at the 4-position is expected to decrease the electron density in its vicinity. Conversely, the methyl group at the 7-position is an electron-donating group, which can influence the electronic environment of the indazole core.

DFT calculations on similar substituted indazoles have shown that electron-withdrawing groups, such as halogens, can impact the electron density across the entire ring system. For instance, in 3-iodo-6-methyl-5-nitro-1H-indazole, the iodine atom's electron-withdrawing effect deactivates the indazole ring. This effect is corroborated by calculations of Mulliken charges, which would likely show a more positive charge on the carbon atom attached to the iodine and a modulation of charges on other atoms in the ring. The calculated Mulliken charge for the carbene atom in indazol-3-ylidene, a related structure, is +0.009, indicating its donor strength. beilstein-journals.org

Reactivity Predictions (e.g., Fukui Indices)

Fukui indices are utilized in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These indices are derived from the changes in electron density. For substituted indazoles, the positions of substituents play a crucial role in directing chemical reactions.

Calculations of Fukui indices for various indazole derivatives have been performed to support suggested reaction pathways. researchgate.net In the case of this compound, the iodine at position 4 and the methyl group at position 7 would influence the local reactivity. The electron-withdrawing iodine would generally make the adjacent carbon atoms more susceptible to nucleophilic attack, while the electron-donating methyl group would activate the ring towards electrophilic substitution, although steric hindrance from the methyl group itself must also be considered.

Tautomeric Preferences and Energy Minima

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is a key aspect of their chemistry and is influenced by substituent effects, solvent, and solid-state packing. Computational studies are instrumental in determining the energy minima of these tautomers.

For indazoles in general, the 1H-tautomer is typically more thermodynamically stable than the 2H-tautomer. researchgate.net For instance, calculations have shown that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by 3.2–3.6 kcal/mol. thieme-connect.de The presence of substituents can shift this equilibrium. In 4-fluoro-6-methyl-1H-indazole, a structurally related compound, the 1H-tautomer is favored, with a calculated energy difference of about 2.3 kcal/mol. It is highly probable that for this compound, the 1H-tautomer also represents the lower energy minimum due to a combination of electronic and steric factors.

Advanced Spectroscopic Investigations for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of complex organic molecules like this compound.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule. ipb.pt Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons on the benzene (B151609) ring of this compound, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, helping to confirm the positions of the iodo and methyl substituents. For example, the correlation between the methyl protons and the C7 and adjacent carbons would be observable. The chemical shifts in the ¹H and ¹³C NMR spectra are influenced by the electronic effects of the substituents. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. researchgate.net For this compound (C₈H₇IN₂), HRMS would confirm the elemental composition by matching the experimental mass to the calculated exact mass (257.9654 Da for the neutral molecule). semanticscholar.org The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of the iodine atom (127 Da) would be a characteristic fragmentation pathway.

| Spectroscopic Data for Indazole Derivatives | |

| Technique | Observation |

| ¹H NMR | Chemical shifts are influenced by substituent electronic effects. For a related compound, 3-iodo-5-methyl-1H-indazole, proton signals appear at δ 13.37 (NH), 7.44 (d), 7.25 (d), 7.18 (s), and 2.41 (s, CH₃). semanticscholar.org |

| ¹³C NMR | Carbon chemical shifts also reflect the electronic environment. For 3-iodo-5-methyl-1H-indazole, signals are observed at δ 139.12, 130.43, 129.33, 127.10, 119.24, 110.31, 92.59, and 20.91. semanticscholar.org |

| HRMS | Provides exact mass for formula confirmation. The calculated mass for C₈H₇IN₂ is 257.9654 Da. semanticscholar.org |

X-ray Crystallography and Solid-State Characterization of this compound Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related indazole derivatives offer valuable insights.

For instance, the crystal structure of 7-(pent-1-ynyl)-1H-indazole has been established, confirming its molecular geometry. researchgate.net X-ray diffraction studies are also used to identify the dominant tautomer in the solid state, which is typically the 1H-form for N-unsubstituted indazoles. thieme-connect.de Furthermore, crystallographic analysis can reveal intermolecular interactions such as hydrogen bonding and halogen bonding. The iodine atom in this compound could potentially participate in halogen bonding, an interaction where the halogen acts as an electrophilic region (a "σ-hole"). nih.gov

Role of 4 Iodo 7 Methyl 1h Indazole As a Scaffold in Chemical Biology and Pre Clinical Research

Design and Synthesis of Derivatives Incorporating the 4-Iodo-7-methyl-1H-indazole Core

The design of derivatives based on the this compound scaffold leverages the reactivity of the C-I bond for creating extensive libraries of substituted indazoles. The primary synthetic strategy involves palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position.

Common synthetic approaches include:

Suzuki Coupling: This reaction pairs the iodo-indazole with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This method is widely used for its functional group tolerance and mild reaction conditions. rsc.org For instance, the coupling of a 3-iodo-indazole intermediate with aromatic boronic acids has been successfully used to generate 3-aryl-1H-indazoles. mdpi.com

Heck Coupling: The reaction of the iodo-indazole with alkenes, such as 2-vinyl pyridine, in the presence of a palladium catalyst can introduce vinyl appendages to the core structure. google.com

Sonogashira Coupling: This reaction with terminal alkynes provides a route to alkynyl-substituted indazoles, further expanding the chemical space accessible from the scaffold.

Buchwald-Hartwig Amination: This allows for the introduction of amine functionalities by coupling the iodo-indazole with various primary or secondary amines.

The 7-methyl group can also be a site for modification, although it is less commonly altered than the 4-iodo position. The N1 position of the indazole ring is another key point for derivatization, often through alkylation or acylation, which can significantly impact the compound's biological activity and pharmacokinetic properties. mdpi.comuni-saarland.de The synthesis of the core scaffold itself can be achieved through multi-step sequences, often starting from substituted anilines, such as 6-nitro-o-toluidine, which can be converted to a 7-nitro-1H-indazole before further functionalization. researchgate.net

Exploration of Structure-Activity Relationships (SAR) in Modified this compound Scaffolds

The this compound scaffold allows for systematic modifications at multiple positions to probe the structure-activity relationships (SAR) for various biological targets. By introducing different substituents at the 4-position (via the iodo group), the 1-position (the NH of the pyrazole (B372694) ring), and other positions on the benzene (B151609) ring, researchers can optimize potency, selectivity, and pharmacokinetic properties.

For example, in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitors, a series of 4,6-substituted-1H-indazole derivatives were synthesized. bohrium.comnih.gov The SAR studies revealed that the nature of the substituent at the C4 position is critical for inhibitory activity. Similarly, in the development of glucagon (B607659) receptor (GCGR) antagonists, SAR exploration of indazole derivatives led to the discovery of potent compounds with favorable pharmacokinetic profiles. nih.gov

Studies on indazole-based kinase inhibitors have also demonstrated clear SAR trends. For Tpl2 kinase inhibitors, modifications at the C3 and C5 positions of the indazole ring were critical in improving potency. nih.gov For lymphocyte-specific kinase (Lck) inhibitors, replacing a hydroxyaniline group with a 4-amino(5-methyl-1H-indazole) substituent resulted in comparable enzyme potency but significantly improved pharmacokinetic properties. nih.gov

| Scaffold/Target | Position of Modification | Substituent Effect on Activity | Reference |

|---|---|---|---|

| 1H-Indazole / IDO1 & TDO | C4 and C6 | Different amine substituents at C4 position significantly influenced inhibitory potency against both IDO1 and TDO. | bohrium.com |

| Indazole / Tpl2 Kinase | C3 and C5 | Modifications at these positions led to the discovery of compounds with good potency in both enzymatic and cell-based assays. | nih.gov |

| N-4-Pyrimidinyl-1H-indazol-4-amine / Lck | C4 of pyrimidine | Replacement of a phenol (B47542) group with a 4-amino(5-methyl-1H-indazole) maintained potency and improved pharmacokinetics. | nih.gov |

| Indazole / Glucagon Receptor | Multiple positions | Extensive SAR exploration led to potent antagonists with good oral bioavailability and long half-lives in preclinical species. | nih.gov |

Mechanistic Investigations of Target Interactions (in vitro)

Derivatives of the indazole scaffold have been shown to be potent inhibitors of various enzymes, with their mechanism often involving direct interaction with the enzyme's active site.

IDO1 Inhibition: The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key therapeutic target in cancer immunotherapy. nih.gov A series of 4,6-substituted-1H-indazole derivatives were evaluated for their inhibitory activity against IDO1. One of the most potent compounds, compound 35 , displayed an IC50 value of 0.74 μM in an IDO1 enzymatic assay and 1.37 μM in a HeLa cell-based assay. bohrium.comnih.gov This compound also showed inhibitory activity against TDO, with an IC50 of 2.93 μM. nih.gov The mechanism for many small-molecule IDO1 inhibitors involves binding to the heme iron within the enzyme's active site. nih.govacs.org

Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

Lck Inhibitors: N-4-Pyrimidinyl-1H-indazol-4-amine derivatives have been developed as inhibitors of the lymphocyte-specific kinase (Lck), a tyrosine kinase. nih.gov

Tpl2 Kinase Inhibitors: Through high-throughput screening and subsequent optimization, indazole derivatives were identified as inhibitors of Tpl2 kinase, with one compound showing good potency in both enzymatic and cellular assays. nih.gov

Haspin and Clk4 Kinase Inhibitors: N1-benzoylated 5-(4-pyridinyl)indazole-based compounds have been developed as highly selective inhibitors of Haspin and/or Clk4 kinases. uni-saarland.de

| Compound/Target Enzyme | Inhibitory Activity (IC50) | Assay Type | Reference |

|---|---|---|---|

| Compound 35 / IDO1 | 0.74 μM | Enzymatic | bohrium.comnih.gov |

| Compound 35 / IDO1 | 1.37 μM | HeLa Cell-based | bohrium.comnih.gov |

| Compound 35 / TDO | 2.93 μM | Enzymatic | nih.gov |

| Compound 35 / TDO | 7.54 μM | A172 Cell-based | nih.gov |

The versatility of the indazole scaffold extends to its use in developing ligands for various receptors. Through scaffold hopping and SAR optimization, a novel series of indazole derivatives were identified as potent glucagon receptor (GCGR) antagonists. nih.gov These compounds are being explored for the potential treatment of type II diabetes. The indazole core can also be found in molecules designed as non-steroidal estrogen receptor ligands. researchgate.net

Indazole-based compounds have been successfully developed to modulate biological pathways by targeting epigenetic proteins, such as bromodomains. Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and regulates the expression of key oncogenes like c-Myc. nih.govnih.gov

A novel 1H-indazol-4,7-dione scaffold was developed to inhibit the binding of BRD4 to acetylated histones. The derivative 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i) was found to be a highly potent BRD4 inhibitor with an IC50 of 60 nM. nih.gov In another study, a series of 3-methyl-1H-indazole derivatives were designed and evaluated as BRD4 inhibitors. Several compounds from this series showed strong affinity for the first bromodomain of BRD4 (BRD4-BD1) and effectively suppressed the proliferation of the MV4;11 cancer cell line. nih.gov Compound 9d from this series also demonstrated effective suppression of the downstream protein c-Myc, confirming its on-target activity. nih.gov

Application in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule designed with high potency and selectivity for a specific biological target, used to study the target's function in cells or organisms. The this compound scaffold is well-suited for the development of such probes due to its synthetic tractability and proven ability to be optimized for high selectivity.

The development of highly selective inhibitors for understudied protein kinases, such as Haspin and Clk4, using an N1-benzoylated 5-(4-pyridinyl)indazole scaffold, highlights this application. The authors note that the distinguished selectivity profile of their compounds makes them "interesting chemical probes to assess the selective inhibition of haspin and/or Clk4". uni-saarland.de Such probes are invaluable for dissecting the specific roles of these kinases in cellular processes like cell division and for validating them as therapeutic targets. The ability to generate potent and selective ligands from the indazole core makes it a valuable starting point for creating tool compounds to interrogate a wide range of biological questions.

Future Directions and Emerging Research Avenues for 4 Iodo 7 Methyl 1h Indazole

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Traditional synthetic methods for functionalized indazoles often involve multi-step processes with harsh conditions and the use of stoichiometric reagents, leading to significant waste and poor atom economy. primescholars.comwikipedia.org Future research is increasingly focused on developing greener, more efficient synthetic strategies.

Emerging synthetic approaches applicable to 4-iodo-7-methyl-1H-indazole include:

C-H Activation/Iodination: Direct, late-stage C-H activation and subsequent iodination of a 7-methyl-1H-indazole precursor would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and reproducibility for the synthesis of indazole derivatives. acs.org This technology allows for precise control over reaction parameters, potentially increasing yields and reducing byproduct formation.

One-Pot Syntheses: Designing a one-pot reaction, for instance, a [3+2] cycloaddition of an appropriately substituted aryne with a hydrazone, could construct the core indazole ring system efficiently. nih.govorganic-chemistry.org

Green Catalysis: The exploration of biocatalysts or earth-abundant metal catalysts instead of precious metals like palladium could significantly enhance the sustainability of the synthesis. researchgate.net Methodologies using ultrasound irradiation or eco-friendly solvents like polyethylene (B3416737) glycol (PEG) are also gaining traction. organic-chemistry.org

The principle of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key metric for evaluating these new routes. jocpr.comjk-sci.com

| Feature | Classical Synthesis (e.g., Sandmeyer) | Green/Atom-Economical Synthesis (Hypothetical) |

| Principle | Multi-step process often involving diazotization and substitution. | Direct C-H activation/iodination or one-pot cycloaddition. |

| Starting Materials | Often requires pre-functionalized anilines. | Simpler, more accessible precursors. |

| Reagents | Stoichiometric use of nitrites, acids, and metal salts. | Catalytic amounts of reagents. |

| Solvents | Often uses hazardous organic solvents. | Aims for greener solvents (water, PEG) or solvent-free conditions. |

| Byproducts | Significant generation of inorganic salts and waste. | Minimal byproduct formation. |

| Atom Economy (%) | Typically lower due to waste streams. | Significantly higher, approaching 100% in ideal cases. wikipedia.org |

Advanced Functionalization Strategies for Complex Molecular Architectures

The iodine atom at the C4 position of this compound is a powerful synthetic handle for introducing molecular complexity. This position is primed for a variety of transition-metal-catalyzed cross-coupling reactions, which are cornerstone methods for C-C and C-heteroatom bond formation in modern organic synthesis. researchgate.netyoutube.com

Key functionalization strategies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. This is one of the most robust methods for creating C(sp²)-C(sp²) bonds. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which are valuable in both medicinal chemistry and materials science.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds, enabling the introduction of vinyl groups.

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, providing access to a wide range of arylamine derivatives.

Stille Coupling: Reaction with organostannanes to form C-C bonds, known for its tolerance of a wide variety of functional groups.

These reactions allow for the precise and modular installation of diverse functional groups onto the indazole core, transforming the simple starting material into a library of complex derivatives for further investigation.

| Reaction Name | Reagents/Catalyst | Bond Formed | Potential Application |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) | Linking to other aromatic systems for biological probes or electronic materials. |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Creating rigid linkers for molecular scaffolds or conjugated materials. |

| Heck | Alkene, Pd catalyst, Base | C(sp²)-C(sp²) | Introducing vinyl groups for further polymerization or functionalization. |

| Buchwald-Hartwig | Amine, Pd catalyst, Ligand (e.g., BINAP), Base | C(sp²)-N | Synthesizing derivatives for pharmacological screening (e.g., kinase inhibitors). |

| Stille | Organostannane, Pd catalyst | C(sp²)-C(sp²) | Versatile C-C bond formation with high functional group tolerance. |

Integration into Advanced Materials Science Research

While the indazole scaffold is most famous in pharmacology, its unique electronic and photophysical properties make it an attractive candidate for materials science. Heterocyclic compounds, including imidazole (B134444) and indazole derivatives, are being explored for use in organic electronic devices. google.com

Future research could focus on leveraging this compound as a building block for:

Organic Light-Emitting Diodes (OLEDs): The indazole core can be functionalized via cross-coupling reactions to create novel host materials or emissive dopants. researchgate.net By attaching electron-donating or electron-withdrawing groups at the C4 position, the HOMO/LUMO energy levels can be tuned to optimize charge transport and emission color.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Indazole derivatives can act as ligands that coordinate with metal ions. mdpi.com Functionalization of the 4-position could introduce additional coordinating sites or modulate the electronic properties of the resulting framework, leading to new materials for sensing, catalysis, or gas storage.

Organic Semiconductors: The planar structure of the indazole ring system is conducive to π-π stacking, a key interaction for charge transport in organic semiconductors. Creating extended conjugated systems through polymerization or derivatization at the C4 position could lead to new materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Expansion of Biological Target Space Exploration via Scaffold Diversification

The indazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govresearchgate.netresearchgate.net Indazole derivatives are key components of numerous approved drugs, particularly kinase inhibitors used in oncology. nih.gov

This compound is an ideal starting point for scaffold diversification to explore new biological targets. The process involves:

Library Synthesis: Utilizing the advanced functionalization strategies described in section 6.2, a diverse library of compounds can be rapidly synthesized by introducing a wide array of chemical moieties at the C4 position.

High-Throughput Screening: The resulting library of novel indazole derivatives can be screened against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify new lead compounds.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, further chemical modifications can be made to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Computational modeling and structure-based drug design can guide this optimization process. longdom.org

This approach allows researchers to move beyond known targets for indazoles and explore new therapeutic areas. The diversification of the C4 position can profoundly influence how the molecule fits into a protein's binding site, potentially leading to novel mechanisms of action or the inhibition of previously "undruggable" targets.

| C4-Substituent Type | Rationale for Diversification | Potential Biological Target Interaction |

| **Small, polar groups (e.g., -OH, -NH₂) ** | Introduce hydrogen bonding capabilities. | Form key interactions with polar residues (e.g., Asp, Ser, Asn) in an active site. |

| Bulky, hydrophobic groups (e.g., phenyl, naphthyl) | Explore hydrophobic pockets within the target protein. | Increase van der Waals interactions with nonpolar residues (e.g., Leu, Val, Phe). |

| Charged groups (e.g., -COOH, -NH₃⁺) | Form salt bridges with charged residues. | Interact with charged residues like Lys, Arg, or Asp at the protein surface or in the binding pocket. |

| Flexible alkyl chains | Probe the shape and depth of binding pockets. | Adapt conformationally to fit into narrow or flexible regions of the target. |

| Heterocyclic rings (e.g., pyridine, pyrimidine) | Introduce additional H-bond donors/acceptors and modulate properties. | Target specific subpockets and improve selectivity and solubility. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-iodo-7-methyl-1H-indazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of iodinated precursors with methylhydrazine derivatives. For example, a modified approach from structurally similar compounds (e.g., 4-iodo-6-methyl-1H-indazole) uses ethanol as a solvent under reflux with catalysts like palladium or copper . Key parameters include temperature control (80–100°C), solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction optimization may require screening substituent compatibility and protecting-group strategies to avoid side reactions.

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP functional with 6-31G* basis sets) can model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and iodine’s electron-withdrawing effects . Exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Software like Gaussian or ORCA is used, with solvent effects incorporated via PCM models. Validation against experimental UV-Vis or NMR data ensures reliability.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify methyl (δ ~2.5 ppm) and iodine-induced deshielding in aromatic protons. H-H COSY and HSQC resolve overlapping signals.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 273.02 for CHIN).

- X-ray Crystallography : SHELXL refines crystal structures, with iodine’s heavy atom effect aiding phase determination .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms involving this compound be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected byproducts or kinetic vs. thermodynamic control) require:

- Isotopic Labeling : Track iodine’s role in coupling reactions (e.g., I vs. I).

- Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC-MS.

- Computational Transition-State Analysis : Identify competing pathways (e.g., SNAr vs. radical mechanisms) using QM/MM simulations .

Q. What strategies enhance the biological activity of this compound derivatives in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 3-position (e.g., amine or trifluoromethyl groups) to modulate lipophilicity and target binding .

- Pharmacophore Modeling : Tools like Schrödinger’s Phase map hydrogen-bond acceptors (iodine) and hydrophobic regions (methyl group).

- In Vitro Assays : Test kinase inhibition (e.g., JAK2 or EGFR) with IC determination via fluorescence polarization.

Q. How can crystal structure data resolve ambiguities in the tautomeric forms of this compound?

- Methodological Answer : X-ray diffraction with SHELX refinement identifies tautomers (1H vs. 2H-indazole) by analyzing N-H bond lengths and hydrogen-bonding networks . Synchrotron radiation improves resolution for heavy atoms like iodine. Compare experimental data with DFT-optimized tautomer geometries to validate dominant forms .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

- Methodological Answer :

- Solvent Selection : Replace ethanol with safer solvents (e.g., 2-MeTHF) for large-scale reflux.

- Catalyst Recycling : Immobilize palladium on silica to reduce costs and metal leaching .

- Process Analytical Technology (PAT) : Use inline NMR or IR to monitor reaction progression and optimize batch cycles.

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Basis Set Expansion : Upgrade from 6-31G* to def2-TZVP for better electron correlation .

- Solvent Correction : Recalculate DFT results with explicit solvent molecules instead of continuum models.

- Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in NMR chemical shifts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.